4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

Catalog No.
S3316327
CAS No.
1428651-86-8
M.F
C9H8BrNO
M. Wt
226.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

CAS Number

1428651-86-8

Product Name

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

IUPAC Name

4-bromo-6,7-dihydro-5H-isoquinolin-8-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07

InChI

InChI=1S/C9H8BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5H,1-3H2

InChI Key

FACZUAXPWHUPAL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=NC=C2C(=O)C1)Br

Canonical SMILES

C1CC2=C(C=NC=C2C(=O)C1)Br

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is a heterocyclic organic compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol. It features a bromine atom at the 4-position and a carbonyl group at the 8-position of the isoquinoline structure, which contributes to its unique reactivity and biological properties. The compound is characterized by its bicyclic structure, consisting of a fused isoquinoline and a saturated dihydro segment, making it an interesting target for synthetic chemists and pharmacologists alike .

The reactivity of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is largely influenced by the presence of the bromine substituent, which can participate in various cross-coupling reactions such as Suzuki coupling and palladium-catalyzed reactions. These reactions allow for the substitution of the bromine atom with other functional groups, thus enabling the synthesis of diverse derivatives that may exhibit enhanced biological activity or altered physical properties .

Research has indicated that compounds related to 4-bromo-6,7-dihydroisoquinolin-8(5H)-one may possess significant biological activities, including potential neuroprotective effects and interactions with central nervous system targets. The isoquinoline framework is known for its presence in various alkaloids that exhibit pharmacological properties, suggesting that this compound could serve as a lead structure for developing new therapeutic agents .

Several methods have been reported for synthesizing 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. One common approach involves the Bischler–Napieralski cyclization method, where appropriate precursors undergo cyclization under acidic conditions to form the desired isoquinolinone structure. The bromination step can be integrated into this synthesis to introduce the bromine substituent at the 4-position . Additionally, other synthetic routes may involve multi-step processes starting from simpler aromatic compounds or utilizing directed ortho-lithiation techniques .

The applications of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one span various fields, particularly in medicinal chemistry. Its derivatives are being explored for their potential use in developing new pharmaceuticals targeting neurological disorders. Furthermore, due to its unique structural features, it may also find applications in materials science and organic electronics as a building block for more complex molecular architectures .

Interaction studies involving 4-bromo-6,7-dihydroisoquinolin-8(5H)-one focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways related to neurological function. These interactions are critical for understanding how modifications to this compound could enhance its efficacy as a therapeutic agent .

Several compounds share structural similarities with 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydroisoquinolin-8(5H)-oneLacks bromine at position 4May exhibit different biological activity profiles
4-BromoisoquinolineBromine at position 4More planar structure; used in different synthetic routes
8-Hydroxy-6,7-dihydroisoquinolineHydroxy group at position 8Potentially increased solubility and reactivity
1-Methyl-6,7-dihydroisoquinolinMethyl substitution at nitrogen positionAltered pharmacokinetic properties

These compounds illustrate how variations in substitution patterns can lead to significant differences in chemical behavior and biological activity. The presence of the bromine atom in 4-bromo-6,7-dihydroisoquinolin-8(5H)-one enhances its potential for further functionalization and exploration in drug development .

Rh(III)-Catalyzed [4+2] Annulation Strategies

Rhodium(III)-catalyzed [4+2] annulation has emerged as a powerful tool for constructing dihydroisoquinolinone frameworks. This method leverages the reactivity of N-(pivaloyloxy) aryl amides and internal acetylene-containing α-amino carboxylates to generate functionalized products in a single step. For instance, the reaction of N-(pivaloyloxy)benzamide with orthogonally protected acetylene-α-amino carboxylates under Rh(III) catalysis yields 3-substituted dihydroisoquinolinones with excellent regioselectivity. The use of [Cp*RhCl₂]₂ as a precatalyst in the presence of silver hexafluoroantimonate (AgSbF₆) enhances catalytic efficiency, achieving yields exceeding 75% under mild conditions (60–80°C, 12–24 hours).

A key advantage of this strategy lies in its compatibility with diverse substituents on both the aryl amide and acetylene components. Electron-donating and electron-withdrawing groups on the aryl ring are well-tolerated, enabling the synthesis of brominated derivatives such as 4-bromo-6,7-dihydroisoquinolin-8(5H)-one through judicious precursor selection. Furthermore, the annulation proceeds via a redox-neutral mechanism, eliminating the need for external oxidants and reducing byproduct formation. The resulting dihydroisoquinolinones can undergo subsequent aromatization or cross-coupling reactions to access complex alkaloid scaffolds.

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction remains a cornerstone in isoquinoline synthesis, particularly for introducing bromine substituents at the C4 position. This method involves the cyclodehydration of N-phenethyl-2-phenylacetamide derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, treatment of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate with aqueous hydrochloric acid under reflux conditions generates 4-bromo-6,7-dihydroisoquinolin-8(5H)-one in 69% yield. The reaction proceeds via initial hydrolysis of the methyl ester, followed by intramolecular cyclization and dehydration.

Recent modifications to the classical Bischler-Napieralski protocol have improved efficiency and selectivity. Employing neat POCl₃ at elevated temperatures (80–85°C) reduces reaction times to 12–14 hours while maintaining yields above 70%. Additionally, the use of orthogonally protected α-keto amides as precursors allows for sequential functionalization of the dihydroisoquinolinone core. For instance, oxidative amidation of aryl dibromoethanones with primary amines generates α-keto amides, which undergo cyclization to yield 1-benzoyl dihydroisoquinolines. Subsequent aromatization with 1,8-diazabicycloundec-7-ene (DBU) provides access to brominated isoquinoline alkaloids such as thalmicrinone and papavaraldine.

Redox-Neutral Transition Metal-Catalyzed Pathways

Redox-neutral catalytic systems offer sustainable alternatives for synthesizing dihydroisoquinolinones by avoiding stoichiometric oxidants. Rh(III) complexes excel in this context, as they mediate C–H activation and annulation without undergoing oxidation state changes. A notable example is the tandem [4+2] annulation of 1,3-dienes with N-oxyamides, which constructs dihydroisoquinolinones bearing alkenyl side chains. This method utilizes [Cp*RhCl₂]₂ as the catalyst and cesium acetate (CsOAc) as a base, achieving yields of 72–85% across diverse substrates.

The redox-neutral nature of these pathways minimizes side reactions associated with oxidative conditions, preserving sensitive functional groups such as bromine substituents. Furthermore, the internal oxidation strategy inherent to Rh(III) catalysis enables the direct formation of fused bicyclic systems, streamlining the synthesis of polycyclic dihydroisoquinolinones. These advancements underscore the potential of redox-neutral catalysis in large-scale pharmaceutical manufacturing.

Orthogonal Protection Strategies for α-Amino Acid Precursors

Orthogonal protection of α-amino acid precursors is critical for achieving regioselective functionalization in dihydroisoquinolinone synthesis. The use of tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups allows sequential deprotection and modification of amino acid side chains during annulation reactions. For example, Rh(III)-catalyzed [4+2] annulation of N-(pivaloyloxy)benzamides with Boc-protected acetylene-α-amino carboxylates yields dihydroisoquinolinones with free amine groups post-deprotection.

This strategy proves particularly valuable in synthesizing 4-bromo derivatives, where bromine incorporation requires precise control over electronic and steric environments. Orthogonal protection also facilitates the synthesis of hybrid scaffolds by enabling post-annulation cross-coupling reactions. In one application, Suzuki-Miyaura coupling of a brominated dihydroisoquinolinone with aryl boronic acids introduced diverse aryl groups at the C4 position, demonstrating the versatility of this approach.

Rhodacycle Intermediate Formation in Annulation Reactions

The functionalization of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one frequently involves rhodium(III)-catalyzed [4+2]-annulation reactions with alkynes, a process predicated on the formation of seven-membered rhodacycle intermediates. During the catalytic cycle, the Rh(III) center coordinates to the nitrogen atom of the N-pivaloyloxy directing group, facilitating ortho-C–H bond activation on the aromatic ring [4] [6]. This step generates a rhodacycle intermediate where the metal center is π-coordinated to the alkyne coupling partner.

Subsequent migratory insertion of the alkyne into the Rh–C bond occurs with regioselectivity dictated by electronic and steric factors. For terminal alkynes, insertion typically follows a 2,1-regioselective pathway, while internal alkynes exhibit preferential 1,2-insertion patterns [2] [4]. The resulting metallocycle undergoes N–O bond cleavage of the pivaloyloxy group, simultaneously forming the C–N bond of the isoquinolinone scaffold and regenerating the Rh(III) catalyst. Kinetic studies reveal that the rate-determining step involves C–H bond activation, with deuterium isotope effects (kH/kD) ranging from 2.5 to 3.8 depending on the substituents [3] [6].

N-Pivaloyloxy Directing Group Dynamics

The N-pivaloyloxy group (O–CO–t-Bu) serves dual roles as both a directing group and an internal oxidant in Rh(III)-catalyzed reactions. Coordination of the amide oxygen to the Rh center induces electron-deficient character at the ortho-C–H position, lowering the activation energy for metalation [3] [4]. Comparative studies with N-methoxy and N-acetyloxy analogs demonstrate the superior performance of the pivaloyloxy group, attributable to its strong σ-donor capacity and steric bulk [3] [6].

During the annulation process, the N–O bond undergoes heterolytic cleavage, releasing pivalic acid as a byproduct. This step concomitantly oxidizes Rh(I) intermediates back to the active Rh(III) state, enabling redox-neutral catalytic cycles [4] [5]. Density functional theory (DFT) calculations indicate that the N–O bond cleavage proceeds via a concerted asynchronous mechanism, with a calculated activation barrier of 18.3 kcal/mol for the prototypical benzamide system [3] [6]. The directing group’s leaving group ability follows the trend: pivaloyloxy > acetyloxy > methoxy, directly correlating with reaction yields in alkyne annulation [4].

Redox-Neutral C–H Activation/Annulation Processes

A hallmark of modern C–H functionalization methodologies is the development of redox-neutral processes that eliminate the need for external oxidants. In the context of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one, this is achieved through the synergistic interplay between the Rh(III) catalyst and the N-pivaloyloxy directing group [4] [5]. The catalytic cycle begins with ligand exchange at the Rh center, where acetate or chloride ligands are displaced by the substrate’s amide oxygen.

C–H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming a rhodium-carbon bond while releasing a proton. Subsequent alkyne insertion and N–O bond cleavage steps regenerate the Rh(III) species without requiring stoichiometric oxidants like Ag(I) or Cu(II) [2] [4]. This redox economy enables functional group tolerance, as demonstrated by the compatibility of electron-withdrawing bromine substituents in the 4-position [1] [6]. Turnover numbers (TON) exceeding 1,000 have been reported for optimized systems using 0.1 mol% Rh catalyst [3].

Stereoinduction in Chiral Center Construction

Introducing stereogenic centers into the isoquinolinone framework requires precise control over the catalyst’s chiral environment. Chiral cyclopentadienyl (Cp) ligands, particularly C₂-symmetric derivatives, have proven effective in Rh(III)-catalyzed enantioselective C–H activation [6]. These ligands create a well-defined chiral pocket through steric interactions between tethered alkyl groups and the substrate.

In the annulation of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one with unsymmetrical alkynes, the ligand’s backbone asymmetry dictates the facial selectivity of alkyne coordination. For example, (R)-configured Cp ligands induce preferential re-face approach of arylacetylenes, leading to enantiomeric excess (ee) values up to 98% [6]. The stereochemical outcome is further influenced by the bromine substituent’s electronic effects, which polarize the π-system of the dihydroisoquinolinone core. Non-covalent interactions between the ligand’s tert-butyl groups and the substrate’s bromine atom have been proposed to stabilize the transition state, as evidenced by X-ray crystallography of catalyst-substrate adducts [6].

XLogP3

1.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

Explore Compound Types